molecular formula C20H28O2 B12767179 17beta-Methyl-6,7-dehydrotestosterone CAS No. 1202171-72-9

17beta-Methyl-6,7-dehydrotestosterone

Cat. No.: B12767179
CAS No.: 1202171-72-9
M. Wt: 300.4 g/mol
InChI Key: BRQAXEKVGOTNJM-MPRNQXESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Methyl-6,7-dehydrotestosterone is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is known for its anabolic properties, which means it promotes muscle growth and overall physical performance. It is structurally similar to testosterone but has modifications that enhance its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Methyl-6,7-dehydrotestosterone typically involves the modification of natural steroid precursors such as diosgenin. The process begins with the conversion of diosgenin to 3beta-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to produce 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to introduce the 6,7-dehydro modification .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 17beta-Methyl-6,7-dehydrotestosterone undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to ketones.

    Reduction: Reduces ketones to hydroxyl groups.

    Substitution: Introduces different functional groups into the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, each with unique biological activities .

Scientific Research Applications

17beta-Methyl-6,7-dehydrotestosterone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17beta-Methyl-6,7-dehydrotestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound can also be converted to dihydrotestosterone (DHT), which has a higher affinity for androgen receptors and thus exerts stronger effects .

Comparison with Similar Compounds

    17alpha-Methyltestosterone: Another synthetic derivative of testosterone with similar anabolic properties.

    Dihydrotestosterone (DHT): A naturally occurring androgen with higher potency.

    Testosterone: The primary male sex hormone and anabolic steroid.

Uniqueness: 17beta-Methyl-6,7-dehydrotestosterone is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1202171-72-9

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1

InChI Key

BRQAXEKVGOTNJM-MPRNQXESSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C

Origin of Product

United States

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